Nickel hydroxide

Description

Properties

CAS No. |

11113-74-9 |

|---|---|

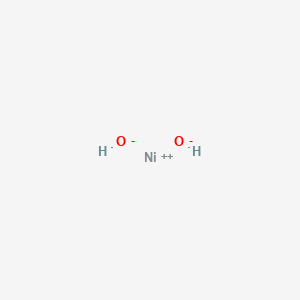

Molecular Formula |

HNiO- |

Molecular Weight |

75.701 g/mol |

IUPAC Name |

nickel;hydroxide |

InChI |

InChI=1S/Ni.H2O/h;1H2/p-1 |

InChI Key |

SPIFDSWFDKNERT-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[Ni+2] |

Canonical SMILES |

[OH-].[Ni] |

Color/Form |

Black powder Green crystals, hexagonal Light green microcrystalline powde |

density |

4.1 at 68 °F (USCG, 1999) 4.1 |

flash_point |

Ignites in air at about 752.0° F (USCG, 1999) |

melting_point |

446 °F (USCG, 1999) Decomposes at 230 °C |

Other CAS No. |

11113-74-9 12054-48-7 |

physical_description |

Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

SOL IN DIL ACIDS, IN AMMONIA SOL IN AMMONIUM HYDROXIDE, ACIDS 0.013 G/100 CC COLD WATER |

Synonyms |

nickel hydroxide (II) nickel hydroxide (III) nickel(II)hydroxide NiOH2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Nickel Hydroxide Nanostructures

This technical guide provides an in-depth overview of the synthesis and characterization of nickel hydroxide [Ni(OH)₂] nanostructures, tailored for researchers, scientists, and professionals in drug development and materials science. This compound is a material of significant scientific interest due to its applications in batteries, supercapacitors, electrocatalysis, and more.[1] This document details common synthesis methodologies, advanced characterization techniques, and the relationship between synthesis parameters and final material properties.

Introduction to this compound Nanostructures

This compound is a layered material that primarily exists in two crystalline polymorphs: α-Ni(OH)₂ and β-Ni(OH)₂.[1] The β-phase is a well-ordered, stable structure isostructural with brucite, Mg(OH)₂.[1] The α-phase has a more disordered, turbostratic structure with layers of water molecules and sometimes other anions intercalated between the Ni(OH)₂ sheets, resulting in a larger interlayer distance.[1][2][3] These structural differences significantly influence the material's electrochemical and catalytic properties. The ability to control the size, morphology, and crystal phase at the nanoscale is crucial for optimizing its performance in various applications.

Synthesis Methodologies

Several methods have been developed to synthesize Ni(OH)₂ nanostructures with controlled morphologies.[1][4] The choice of method directly impacts the resulting material's properties, such as particle size, surface area, and crystallinity.

A general workflow for the synthesis process is outlined below.

Hydrothermal/Solvothermal Synthesis

The hydrothermal method is a versatile technique that uses high temperatures and pressures in an aqueous solution (hydrothermal) or an organic solvent (solvothermal) within a sealed vessel (autoclave).[4][5] These conditions facilitate the dissolution and recrystallization of materials, allowing for the formation of well-defined, crystalline nanostructures. Parameters such as temperature, reaction time, and the concentration of precursors and additives (like urea or surfactants) are crucial in controlling the final morphology.[6][7][8]

Chemical Precipitation

Chemical precipitation is a straightforward and widely used method for synthesizing Ni(OH)₂.[1][4][9][10] It involves the addition of a precipitating agent, typically a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to an aqueous solution of a nickel salt (e.g., nickel nitrate, nickel chloride).[9][11] This process leads to the precipitation of Ni(OH)₂ nanoparticles. The properties of the final product are highly dependent on factors like pH, temperature, and the rate of addition of the reactants.[9]

Electrochemical Deposition

Electrochemical deposition is a technique used to grow thin films of Ni(OH)₂ directly onto a conductive substrate, which can then act as an electrode.[12][13][14] The process is carried out in a three-electrode electrochemical cell. By applying a specific potential or current, Ni²⁺ ions in the electrolyte solution are deposited onto the working electrode as a Ni(OH)₂ film.[12] This method offers excellent control over the film's thickness and morphology.

Characterization Techniques

A comprehensive characterization is essential to understand the structure, morphology, and performance of the synthesized Ni(OH)₂ nanostructures.

The typical workflow for material characterization is shown below.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction (XRD) is the primary technique used to identify the crystal structure of the synthesized material. The resulting diffraction pattern provides a unique fingerprint for the α and β phases of Ni(OH)₂.[15] The sharp peaks in a pattern indicate a well-crystallized material, while broad peaks suggest poor crystallinity or very small crystallite size.[1][9] The positions of the diffraction peaks correspond to specific crystal planes, such as (001), (100), and (101) for β-Ni(OH)₂.[15]

Morphological Analysis: Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and size of nanostructures.[6] SEM provides high-resolution images of the sample's surface, revealing morphologies such as nanoparticles, nanowalls, or flower-like architectures.[16][17][18] TEM offers even higher magnification, allowing for the observation of the internal structure, lattice fringes, and the size of individual nanoparticles, which can be as small as a few nanometers.[16][18][19]

Electrochemical Analysis

For energy storage applications like supercapacitors, electrochemical characterization is crucial. This is typically performed in a three-electrode setup with the Ni(OH)₂ material as the working electrode, a counter electrode (e.g., platinum), a reference electrode (e.g., Ag/AgCl), and an electrolyte (e.g., KOH solution).[12][20]

-

Cyclic Voltammetry (CV) measures the current response to a sweeping potential to assess the capacitive behavior of the material.

-

Galvanostatic Charge-Discharge (GCD) involves charging and discharging the electrode at a constant current to calculate the specific capacitance, a key metric of performance.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and performance of Ni(OH)₂ nanostructures.

Table 1: Synthesis Methods and Resulting Nanostructure Morphologies

| Synthesis Method | Precursors | Conditions | Resulting Morphology | Average Size | Reference |

| Hydrothermal | Ni(NO₃)₂ + NaOH | 160°C, 18h | β-platelets | ~1 µm length | [8] |

| Hydrothermal | NiCl₂ + N₂H₄·H₂O + NaOH | 160°C, 3h | Core-shell Ni@Ni(OH)₂ | ~5 nm shell | [20] |

| Chemical Precipitation | Ni(NO₃)₂ + NaOH | Room Temperature | β-Ni(OH)₂ hexagonal phase | - | [15] |

| Chemical Precipitation | NiCl₂ + N₂H₄·H₂O + NaOH | pH ~10 | Nanoparticles | 12-14 nm | [11] |

| Electrochemical Deposition | Ni(NO₃)₂ | -0.90 V vs. Ag/AgCl | Particle-like film | - | [12] |

| Electrochemical Deposition | Ni(NO₃)₂ | 0.1 mA cm⁻² | Ultrafine nanoparticles | ~5 nm | [19] |

Table 2: Electrochemical Performance of Ni(OH)₂ Nanostructures

| Synthesis Method | Morphology | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Reference |

| Electrochemical Deposition | Particle-like α-Ni(OH)₂ | 2595 | - | [12] |

| Hydrothermal | Nanostructured β-Ni(OH)₂ | 1778 | 2.5 | [4] |

| Hydrothermal (Co-doped) | Ni@Ni(OH)₂ core-shell | 1238 | 1 | [20] |

| Hydrothermal | Co-Ni(OH)₂ composite | 1366 | 1.5 | [21] |

| Chemical Precipitation | Ni(OH)₂/CNT composite | 720 | 1 | [22] |

| Hydrothermal | Sphere-like Ni(HCO₃)₂ | 1429.3 | - | [7] |

Relationship Between Synthesis and Properties

The properties of Ni(OH)₂ nanostructures are intricately linked to the synthesis conditions. This relationship allows for the targeted design of materials for specific applications.

For instance, higher temperatures and longer reaction times in hydrothermal synthesis tend to favor the formation of the more stable, crystalline β-Ni(OH)₂.[23] Conversely, rapid precipitation at lower temperatures often yields the more disordered α-Ni(OH)₂.[23] The use of surfactants or capping agents can control particle growth, leading to smaller particle sizes and higher surface areas, which are generally desirable for enhancing electrochemical performance.[6][22]

Detailed Experimental Protocols

The following are representative protocols for the synthesis of Ni(OH)₂ nanostructures based on methods reported in the literature.

Protocol 1: Hydrothermal Synthesis of β-Ni(OH)₂ Nanostructures

-

Objective: To synthesize β-Ni(OH)₂ nanostructures via a mild hydrothermal process.[4]

-

Materials: Nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O], sodium hydroxide (NaOH), deionized (DI) water, nickel foam.

-

Procedure:

-

Prepare an aqueous solution containing Ni(NO₃)₂ and NaOH.

-

Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water.

-

Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave filled with the prepared solution.

-

Seal the autoclave and maintain it at a constant temperature (e.g., 160°C) for a specified duration (e.g., 18 hours).[8]

-

Allow the autoclave to cool to room temperature naturally.

-

Remove the nickel foam, now coated with Ni(OH)₂, rinse it thoroughly with DI water and ethanol, and dry it in an oven.

-

Protocol 2: Chemical Precipitation of Ni(OH)₂ Nanoparticles

-

Objective: To synthesize Ni(OH)₂ nanoparticles using a simple chemical reduction and precipitation method.[11]

-

Materials: Nickel chloride (NiCl₂), ethanol, DI water, sodium hydroxide (NaOH), hydrazine hydrate (N₂H₄·H₂O).

-

Procedure:

-

Prepare "Solution A": Dissolve 1.19 g of NiCl₂ in 50 mL of DI water, then add 200 mL of absolute ethanol.

-

Prepare "Solution B": Dissolve 0.4 g of NaOH in 100 mL of DI water, add 1.5 mL of hydrazine hydrate, and dilute to 200 mL with DI water.

-

With continuous magnetic stirring, slowly add Solution B to Solution A dropwise from a burette at a rate of approximately 0.2 mL per minute.

-

Continue the addition until the pH of the mixture reaches ~10, forming a gray-blue solution.

-

Collect the resulting precipitate by centrifugation.

-

Wash the collected powder several times with DI water and absolute ethanol.

-

Dry the final Ni(OH)₂ nanopowder at room temperature.

-

Protocol 3: Electrochemical Deposition of α-Ni(OH)₂ Films

-

Objective: To deposit a film of α-Ni(OH)₂ directly onto a conductive substrate.[12]

-

Materials: Nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O], DI water, nickel foil (working electrode), platinum foil (counter electrode), Ag/AgCl (reference electrode).

-

Procedure:

-

Prepare the electrolyte: an aqueous solution of 0.08 M Ni(NO₃)₂·6H₂O.

-

Set up a three-electrode electrochemical cell with the nickel foil as the working electrode, platinum foil as the counter electrode, and Ag/AgCl as the reference electrode.

-

Immerse the electrodes in the electrolyte solution.

-

Apply a constant potential of -0.90 V (vs. Ag/AgCl) to the working electrode using a potentiostat.

-

After the desired deposition time, remove the nickel foil, which is now coated with a Ni(OH)₂ film.

-

Rinse the deposited film gently with DI water and allow it to dry at room temperature.

-

References

- 1. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of layered this compound phases in materials disordered by stacking faults and interstratification - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA07655A [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 12. electrochemsci.org [electrochemsci.org]

- 13. ken-system: Semiconducting properties of electrochemically deposited Ni(OH)2 thin films [ken.ieice.org]

- 14. Study, synthesis this compound thin film by electrochemical method and several factors influence on its structure and electrochemical properties | Vietnam Journal of Chemistry [vjs.ac.vn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrochemical Properties of Alpha Nickel Hydroxide (α-Ni(OH)₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha nickel hydroxide (α-Ni(OH)₂) has garnered significant attention in the field of energy storage, particularly for its application in supercapacitors and alkaline batteries. Its unique layered crystal structure, intercalated with water molecules and anions, facilitates rapid ion transport, leading to superior theoretical specific capacitance compared to its more common polymorph, beta this compound (β-Ni(OH)₂).[1][2] This technical guide provides a comprehensive overview of the core electrochemical properties of α-Ni(OH)₂, detailing its synthesis, characterization methodologies, and key performance metrics.

Crystal Structure and Electrochemical Activity

Alpha this compound possesses a hydrotalcite-like crystal structure with a significantly larger interlayer spacing (typically >7 Å) compared to β-Ni(OH)₂.[1] This expanded interlayer distance, occupied by water molecules and various anions (e.g., CO₃²⁻, NO₃⁻, SO₄²⁻), is crucial for its enhanced electrochemical performance.[1] The charge storage mechanism in α-Ni(OH)₂ is primarily based on the reversible Faradaic redox reaction involving the nickel-centered species, as illustrated in the Bode diagram of this compound phases.[3] In an alkaline electrolyte, α-Ni(OH)₂ undergoes oxidation to γ-nickel oxyhydroxide (γ-NiOOH) during charging and reduction back to α-Ni(OH)₂ during discharging.[2][3] This transformation allows for a higher number of electrons to be transferred per nickel atom compared to the β-Ni(OH)₂/β-NiOOH transition, resulting in a higher theoretical specific capacitance.[1]

Quantitative Electrochemical Performance Data

The electrochemical performance of α-Ni(OH)₂ is highly dependent on its morphology, synthesis method, and the presence of dopants or composite materials. The following tables summarize key performance data from various studies.

Table 1: Specific Capacitance of α-Ni(OH)₂ Synthesized by Various Methods

| Synthesis Method | Electrolyte | Current Density / Scan Rate | Specific Capacitance (F/g) | Reference |

| Microwave-assisted Reflux | 1 M KOH | 1 A/g | 2030 | [4] |

| Microwave-assisted Reflux | 1 M KOH | 20 A/g | 1930 | [4] |

| Gas-Liquid Co-deposition | Not Specified | 250 mA/g | 349 | [5] |

| Gas-Liquid Co-deposition | Not Specified | 1000 mA/g | 128 | [5] |

| Hydrothermal (Nanoflowers on Ni foam) | Not Specified | 3 A/g | 2814 | [6] |

| Electrodeposition (Zn-doped) | Not Specified | 10 mA/cm² | 860 | [6] |

| Sacrificial Mg replacement (α-NiMg-OH) | 6 M KOH | 1 A/g | 2602 | [7][8] |

| Dynamic Reflux (Nanospheres) | 6 M KOH | 1 A/g | 1243 | [9] |

| Co-precipitation (α-Ni(OH)₂-AC composite) | Not Specified | Not Specified | 436 | [10] |

Table 2: Cycling Stability of α-Ni(OH)₂ Electrodes

| Material | Current Density | Number of Cycles | Capacitance Retention (%) | Reference |

| α-Ni(OH)₂ Nanoflowers on Ni foam | 10 A/g | 2000 | 57% | [6] |

| α-NiMg-OH Nanosheets | 10 A/g | 1000 | ~80% | [7] |

| α-Ni(OH)₂ Nanospheres | 10 A/g | 1500 | 40% | [9] |

| α-Ni(OH)₂-AC Composite | Not Specified | 1500 | 81% | [10] |

| α-Ni(OH)₂ Nanosheets | 4 A/g | 2000 | 101.5% | [11] |

| Core-shell β-Ni(OH)₂/α-Ni(OH)₂ | 100 mA/g | 100 | ~98.7% (Capacity Retention) | [1] |

Experimental Protocols

Synthesis of α-Ni(OH)₂

3.1.1. Co-precipitation Method [1]

-

Solution Preparation:

-

Solution 1: Dissolve 11.6 g of Ni(NO₃)₂·6H₂O and 3 g of Al(NO₃)₃·9H₂O in 500 mL of distilled water.

-

Solution 2: Dissolve 60 g of NaOH and 15.6 g of Na₂CO₃ in 500 mL of distilled water.

-

Solution 3: Dissolve 6.4 g of NH₄Cl in 100 mL of distilled water and add NH₃·H₂O to adjust the pH to 10.

-

-

Precipitation:

-

Gradually pump Solution 1 and Solution 2 into Solution 3 while vigorously stirring.

-

Maintain the pH of the reaction mixture between 10.0 and 10.2.

-

-

Aging and Washing:

-

Stir the resulting mixture for 5 hours at room temperature.

-

Age the precipitate at 60°C for 8 hours.

-

Filter and wash the precipitate with deionized water until the filtrate is neutral.

-

-

Drying:

-

Dry the obtained α-Ni(OH)₂ powder at 60°C in an air oven for 5 hours.

-

3.1.2. Solvothermal Method [12]

-

Solution Preparation: Dissolve 0.2377 g of NiCl₂·6H₂O in a mixed solvent of 30 mL of ethanol and 10 mL of ethylene glycol. Stir for 30 minutes at room temperature.

-

Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave. Seal and heat at 170°C for 24 hours.

-

Washing and Drying: After cooling to room temperature, centrifuge the precipitate and wash it several times with deionized water and ethanol. Dry the final product in a vacuum oven at 60°C overnight.

Electrochemical Characterization

3.2.1. Working Electrode Preparation [13]

-

Slurry Preparation: Mix the synthesized α-Ni(OH)₂ powder (active material), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in an 8:1:1 mass ratio.

-

Coating: Add a suitable solvent (e.g., N-methyl-2-pyrrolidone) to form a homogeneous slurry. Coat the slurry onto a current collector (e.g., nickel foam or glassy carbon electrode).

-

Drying: Dry the electrode in a vacuum oven at a specified temperature (e.g., 60-80°C) for several hours to remove the solvent. The typical mass loading of the active material is around 2 mg/cm².[13]

3.2.2. Cyclic Voltammetry (CV) [14][15]

-

Electrochemical Cell Setup: A standard three-electrode system is used, consisting of the prepared α-Ni(OH)₂ as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). The electrolyte is typically an aqueous solution of KOH (e.g., 1 M).

-

Measurement Parameters:

-

Potential Window: The potential is swept within a range where the redox reactions of this compound occur, for example, from 0.1 V to 0.6 V vs. SCE.[14]

-

Scan Rates: A series of scan rates (e.g., 1, 2, 5, 10, 20, 50 mV/s) are applied to investigate the kinetic properties of the electrode.

-

-

Data Analysis: The shape of the CV curves indicates the nature of the electrochemical process. The specific capacitance (C, in F/g) can be calculated from the integrated area of the CV curve using the following equation: C = (∫I dV) / (2 * v * m * ΔV) where ∫I dV is the integrated area of the CV curve, v is the scan rate (V/s), m is the mass of the active material (g), and ΔV is the potential window (V).

3.2.3. Galvanostatic Charge-Discharge (GCD) [4][16]

-

Electrochemical Cell Setup: The same three-electrode cell as for CV is used.

-

Measurement Parameters:

-

Current Density: The electrode is charged and discharged at various constant current densities (e.g., 1, 2, 5, 10, 20 A/g).

-

Potential Window: The charging and discharging processes are performed within a specific potential window (e.g., 0.0 V to 0.45 V).

-

-

Data Analysis: The specific capacitance (C, in F/g) is calculated from the discharge curve using the following equation: C = (I * Δt) / (m * ΔV) where I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material (g), and ΔV is the potential window of the discharge (V). Cycling stability is evaluated by repeating the charge-discharge process for a large number of cycles and monitoring the capacitance retention.

3.2.4. Electrochemical Impedance Spectroscopy (EIS) [13][17]

-

Electrochemical Cell Setup: The same three-electrode cell as for CV and GCD is used.

-

Measurement Parameters:

-

Frequency Range: A sinusoidal AC voltage of small amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

DC Potential: The measurement is performed at a specific DC potential, often the open-circuit potential.

-

-

Data Analysis: The resulting Nyquist plot (imaginary impedance vs. real impedance) provides information about the internal resistance (ESR), charge transfer resistance (Rct), and ion diffusion processes. An equivalent circuit model is often used to fit the experimental data and extract these parameters.

Visualizations

Caption: Bode diagram of this compound phases and their transformations.

Caption: Charge storage mechanism in α-Ni(OH)₂.

Caption: Experimental workflow for α-Ni(OH)₂ characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. A Ten-Minute Synthesis of α-Ni(OH)2 Nanoflakes Assisted by Microwave on Flexible Stainless-Steel for Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smeng.ucsd.edu [smeng.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nanoflower Ni(OH) 2 grown in situ on Ni foam for high-performance supercapacitor electrode materials - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01036K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Facile Synthesis of Monodispersed α-Ni(OH)2 Microspheres Assembled by Ultrathin Nanosheets and Its Performance for Oxygen Evolution Reduction [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes [scirp.org]

- 16. Frontiers | Fabrication of β-Ni(OH)2 Particles by Alkaline Etching Layered Double Hydroxides Precursor for Supercapacitor [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Phases of Nickel Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel hydroxide (Ni(OH)₂) is a compound of significant scientific and industrial interest due to its diverse polymorphs and applications in fields ranging from battery technology to catalysis. Understanding the distinct crystal structures and phase transitions of this compound is paramount for manipulating its properties for specific applications. This technical guide provides a comprehensive overview of the primary phases of this compound—alpha (α), beta (β), and gamma (γ)—their crystallographic characteristics, synthesis protocols, and the conditions governing their interconversion.

Crystal Structure of this compound Phases

This compound primarily exists in two main crystallographic forms, α-Ni(OH)₂ and β-Ni(OH)₂, with a related γ-phase that is structurally similar to γ-NiOOH. These phases are layered structures but differ significantly in their interlayer spacing, hydration, and overall stability.

α-Nickel Hydroxide (α-Ni(OH)₂): The alpha phase is a turbostratic, hydrated material characterized by a larger interlayer spacing compared to its beta counterpart.[1] This expanded structure is due to the intercalation of water molecules and various anions (e.g., CO₃²⁻, SO₄²⁻, Cl⁻) between the this compound layers.[1][2] The general formula for the alpha phase is often represented as 3Ni(OH)₂·2H₂O.[3] While offering a higher theoretical capacity in electrochemical applications, α-Ni(OH)₂ is metastable and tends to convert to the more stable β-phase in alkaline environments.[1][2][4]

β-Nickel Hydroxide (β-Ni(OH)₂): The beta phase is the most stable and common form of this compound.[1] It adopts a hexagonal close-packed structure, isostructural with brucite (Mg(OH)₂).[1][5] In this structure, the Ni²⁺ and OH⁻ ions are tightly packed, resulting in a smaller interlayer distance compared to the alpha phase. The mineral form of β-Ni(OH)₂ is known as theophrastite.[1]

γ-Nickel Hydroxide (γ-Ni(OH)₂): The gamma phase is structurally related to γ-NiOOH and is distinguished by an even larger inter-sheet distance than the alpha phase.[1] This phase typically forms during the overcharging of nickel electrodes and involves the incorporation of water and alkali metal cations into the interlayer space.

Crystallographic Data

The crystallographic parameters for the α and β phases of this compound are summarized in the table below for easy comparison.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| α-Ni(OH)₂ | Trigonal | R-3m | a = 14.68, b = 3.16, c = 5.47, β = 97.08° | [6] |

| β-Ni(OH)₂ | Trigonal | P-3m1 | a = 3.117, c = 4.595 | [1] |

| a = 3.126, c = 4.593 | [7] | |||

| a = 3.172, c = 4.659 | [8] |

Phase Transitions in this compound

The various phases of this compound and their corresponding oxyhydroxides can be interconverted under specific chemical and electrochemical conditions. These transitions are often summarized in a Bode diagram, which illustrates the relationships between the α, β, γ-Ni(OH)₂, and their oxidized counterparts (β-NiOOH and γ-NiOOH).

A key transformation is the aging of the metastable α-Ni(OH)₂ to the more stable β-Ni(OH)₂. This transition is facilitated in aqueous and particularly in alkaline solutions and can be accelerated by elevated temperatures.[2][4][9] Doping α-Ni(OH)₂ with other metal ions such as Al³⁺, Co²⁺, or Mn²⁺ has been shown to be an effective strategy to stabilize the crystal structure and prevent this conversion.[4]

The electrochemical charging of β-Ni(OH)₂ leads to the formation of β-NiOOH. Further charging or "overcharging" can induce a phase transition to γ-NiOOH, which is characterized by a larger interlayer spacing due to the intercalation of water and electrolyte cations.[10] Upon discharge, γ-NiOOH can be reduced back to α-Ni(OH)₂.

Experimental Protocols

Synthesis of this compound Phases

This protocol describes a typical chemical precipitation method for synthesizing α-Ni(OH)₂.

Materials:

-

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (NH₃·H₂O)

-

Deionized water

Procedure:

-

Prepare three separate solutions:

-

Solution 1: Dissolve 11.6 g of Ni(NO₃)₂·6H₂O and 3 g of Al(NO₃)₃·9H₂O in 500 mL of deionized water.[2]

-

Solution 2: Dissolve 60 g of NaOH and 15.6 g of Na₂CO₃ in 500 mL of deionized water.[2]

-

Solution 3: Dissolve 6.4 g of NH₄Cl in 100 mL of deionized water and add ammonia solution until the pH reaches 10.[2]

-

-

Slowly pump Solution 1 and Solution 2 into Solution 3 while maintaining the pH in the range of 10-10.2 with continuous stirring.[2]

-

The resulting precipitate is α-Ni(OH)₂.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted reagents.

-

Dry the product in a vacuum oven at a low temperature (e.g., 60°C) to avoid phase transformation.

This protocol outlines the synthesis of β-Ni(OH)₂ using a hydrothermal method.[11][12]

Materials:

-

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Hexamethylenetetramine (HMTA)

-

Deionized water

Procedure:

-

Dissolve an appropriate amount of Ni(NO₃)₂·6H₂O and HMTA in deionized water to create a homogeneous solution.[11][12]

-

Transfer the solution into a Teflon-lined stainless steel autoclave.[11][12]

-

Seal the autoclave and heat it to 160°C for 18 hours.[11][12]

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting β-Ni(OH)₂ precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol.

-

Dry the final product in a vacuum oven.

Characterization of this compound Phases

XRD is a fundamental technique for identifying the crystal phase and determining the crystallographic parameters of this compound.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Grind the this compound sample into a fine powder to ensure random orientation of the crystallites.

-

Mount the powder sample onto a sample holder.

-

Set the XRD instrument to scan over a 2θ range typically from 10° to 80°.

-

The scan speed and step size should be optimized for good resolution (e.g., 1°/min and 0.02°).

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard diffraction patterns for α-Ni(OH)₂ (JCPDS No. 38-0715) and β-Ni(OH)₂ (JCPDS No. 14-0117).[13]

-

Lattice parameters can be calculated from the positions of the diffraction peaks using Bragg's Law and the appropriate crystallographic equations for the trigonal system.

Raman spectroscopy is a powerful tool for probing the vibrational modes of the different this compound phases and can provide information on structural disorder.

Instrumentation:

-

Raman spectrometer equipped with a laser source (e.g., 532 nm or 633 nm).

-

Microscope for focusing the laser onto the sample.

Procedure:

-

Place a small amount of the this compound powder on a microscope slide.

-

Focus the laser onto the sample using the microscope.

-

Acquire the Raman spectrum over a spectral range that covers the characteristic vibrational modes of Ni(OH)₂ (typically 100 cm⁻¹ to 4000 cm⁻¹).

-

Characteristic Raman bands for β-Ni(OH)₂ are typically observed around 3650 cm⁻¹ (O-H stretching) and in the low-frequency region (related to Ni-O vibrations).[14]

-

The spectra of α-Ni(OH)₂ are often broader and may show additional bands due to the presence of intercalated water and anions.[14]

Logical Workflow for Phase Identification

The following diagram illustrates a logical workflow for the synthesis and identification of this compound phases.

Conclusion

A thorough understanding of the crystal structures and phase behaviors of this compound is essential for the targeted design and synthesis of materials with optimized properties for various applications. This guide has provided a detailed overview of the key characteristics of α, β, and γ-Ni(OH)₂, along with practical experimental protocols for their synthesis and characterization. By carefully controlling synthesis conditions and utilizing appropriate characterization techniques, researchers can effectively manipulate the phase and structure of this compound to meet the demands of advanced technologies.

References

- 1. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Fabrications of High-Capacity Alpha-Ni(OH)2 [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α- and β-Phase Ni-Mg Hydroxide for High Performance Hybrid Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Figure 3 from Structural study of β-Ni(OH)2 and α-Ni(OH)2 variants for electrode applications | Semantic Scholar [semanticscholar.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Capacity and phase stability of metal-substituted α-Ni(OH) 2 nanosheets in aqueous Ni–Zn batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00080B [pubs.rsc.org]

- 10. EP1031167A1 - GAMMA NiOOH NICKEL ELECTRODES - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition of Beta Nickel Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of beta nickel hydroxide (β-Ni(OH)₂), a critical process in the synthesis of nickel oxide (NiO) nanomaterials with diverse applications in catalysis, battery technology, and gas sensing. This document details the reaction mechanism, kinetics, and thermodynamics of the decomposition process, supported by quantitative data and detailed experimental protocols.

Reaction Mechanism and Stoichiometry

The thermal decomposition of beta this compound is an endothermic process that proceeds via a single-step dehydroxylation reaction to form nickel oxide and water vapor. The balanced chemical equation for this transformation is:

Ni(OH)₂(s) → NiO(s) + H₂O(g) [1]

This solid-state decomposition involves the removal of hydroxyl groups from the brucite-like crystal structure of β-Ni(OH)₂ (theophrastite) to yield the face-centered cubic structure of NiO (bunsenite).[1] The process is generally understood to follow a first-order random nucleation model, where decomposition begins at various points within the crystal and progresses outwards.[1]

The decomposition typically occurs in a temperature range of 250°C to 340°C, with the majority of the mass loss happening rapidly within this window.[1] Some studies have noted a slower, continued decomposition at temperatures above 340°C as the reaction approaches completion.[1] The exact decomposition temperature and kinetics can be influenced by factors such as particle size, crystallinity, and the surrounding atmosphere.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the thermal decomposition of β-Ni(OH)₂.

Table 1: Decomposition Temperatures and Mass Loss

| Starting Material | Atmosphere | Decomposition Temperature Range (°C) | Peak Decomposition Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference |

| β-Ni(OH)₂ | Air | 250 - 340 | 326 | 19.4 | 18.9 | [3][4] |

| β-Ni(OH)₂ | Helium | ~300 - 600 | - | 19.4 | - | [5] |

| β-Ni(OH)₂ | Air | ~285 - 400 | 326 | 19.4 | - | [3] |

| β-Ni(OH)₂ | - | 230 | - | - | - | [1][6] |

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Value | Units | Experimental Conditions | Reference |

| Activation Energy (Ea) | 134 | kJ/mol | Isothermal TGA, 10-11 mg sample | [1] |

| Activation Energy (Ea) | 100 ± 4 | kJ/mol | Non-isothermal, conversion range 15-80% | [1] |

| Activation Energy (Ea) | 72 - 101 | kJ/mol | Non-isothermal, in air | [1] |

| Activation Energy (Ea) | 89 - 110 | kJ/mol | Non-isothermal, in vacuum | [1] |

| Activation Energy (Ea) | 220 ± 25 | kJ/mol | Hydrothermal conditions | [7] |

| Frequency Factor (A) | 1.27 x 10¹⁰ | s⁻¹ | Isothermal TGA, 10-11 mg sample | [1] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -543.5 | kJ/mol | 298.15 K | [6] |

| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -458.3 | kJ/mol | 298.15 K | [6] |

| Standard Molar Entropy (S⁰) | 79.9 | J/(mol·K) | 298.15 K | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols used to characterize the thermal decomposition of β-Ni(OH)₂.

Synthesis of β-Nickel Hydroxide

A common method for synthesizing β-Ni(OH)₂ nanosheets is through a hydrothermal process.

-

Procedure:

-

Dissolve 0.7 g of nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 30 mL of deionized water.

-

Add 1 mL of 6 M aqueous ammonia (NH₃·H₂O) dropwise while stirring magnetically.

-

Seal the resulting solution in a Teflon-lined autoclave and heat at 200°C for 5 hours.

-

After cooling, separate the green precipitate by centrifugation.

-

Wash the product three times with deionized water.

-

Dry the final green powder at 60°C in a vacuum oven.[3]

-

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for studying thermal decomposition.

-

Thermogravimetric Analysis (TGA):

-

Isothermal Protocol:

-

Place a 10-11 mg sample of β-Ni(OH)₂ into the TGA instrument.

-

Heat the sample rapidly at a rate of 20°C/min to the desired isothermal temperature (e.g., between 190°C and 270°C).

-

Hold the sample at this temperature for up to 48 hours while monitoring the mass loss.[1]

-

-

Non-isothermal Protocol:

-

Place a 12.0–15.0 mg sample into a corundum sample holder.

-

Heat the sample from room temperature to 900 K at a constant heating rate (e.g., 5, 10, or 20 K/min) under a helium flow of 80 cm³/min.[5]

-

-

-

Differential Scanning Calorimetry (DSC):

-

DSC is typically run concurrently with TGA to identify endothermic and exothermic events. The DSC curve for β-Ni(OH)₂ shows a distinct endothermic peak corresponding to the decomposition, with a maximum located at approximately 326°C.[3]

-

Structural and Morphological Characterization

X-ray Diffraction (XRD) and Electron Microscopy are used to analyze the crystal structure and morphology of the material before and after decomposition.

-

X-ray Diffraction (XRD):

-

XRD patterns are recorded to confirm the crystal phase of the starting material (β-Ni(OH)₂) and the product (NiO). β-Ni(OH)₂ exhibits characteristic diffraction peaks corresponding to its hexagonal structure (JCPDS card no. 14-0117).[8][9] After decomposition, the XRD pattern will show peaks corresponding to the cubic structure of NiO.[3]

-

-

Transmission Electron Microscopy (TEM):

-

TEM is employed to visualize the morphology of the nanosheets before and after thermal decomposition. It can confirm that the sheet-like shape is retained after the conversion of β-Ni(OH)₂ to NiO.[3]

-

Visualizations

The following diagrams illustrate the key processes and workflows involved in the study of the thermal decomposition of β-Ni(OH)₂.

Caption: Thermal decomposition pathway of β-Ni(OH)₂ to NiO.

Caption: Experimental workflow for studying β-Ni(OH)₂ decomposition.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. nickel(II) hydroxide [chemister.ru]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility Product of Nickel(II) Hydroxide and the Effects of pH

This technical guide provides a comprehensive overview of the solubility product of nickel(II) hydroxide, Ni(OH)₂, and the significant influence of pH on its dissolution and precipitation behavior. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound.

Introduction to Nickel(II) Hydroxide

Nickel(II) hydroxide, Ni(OH)₂, is an inorganic compound that typically appears as a green, crystalline solid. Its solubility in aqueous solutions is a critical parameter in various industrial and research applications, including the manufacturing of rechargeable batteries, catalysis, and in contexts relevant to toxicology and environmental science. The dissolution of Ni(OH)₂ is governed by its solubility product constant (Ksp), a thermodynamic equilibrium constant that quantifies the extent of its dissolution in water.

Solubility Product Constant (Ksp) of Nickel(II) Hydroxide

The dissolution of nickel(II) hydroxide in water is an equilibrium process represented by the following equation:

Ni(OH)₂(s) ⇌ Ni²⁺(aq) + 2OH⁻(aq)

The solubility product constant (Ksp) is the mathematical product of the equilibrium concentrations of the dissolved ions, raised to the power of their stoichiometric coefficients:

Ksp = [Ni²⁺][OH⁻]²

The value of the Ksp for Ni(OH)₂ has been reported with some variation across different sources, which can be attributed to factors such as the crystalline form of the solid (e.g., α-Ni(OH)₂ vs. β-Ni(OH)₂), temperature, and the experimental method used for its determination.

| Solubility Product Constant (Ksp) | Source |

| 5.48 × 10⁻¹⁶ | Wikipedia[1] |

| 2.0 × 10⁻¹⁵ | University Chemistry Handout[2] |

| 5.5 × 10⁻¹⁶ | GChem - Southern Illinois University[3] |

| 1.6 × 10⁻¹⁶ | Filo[4] |

| 5.84 × 10⁻¹⁶ | Homework.Study.com[5] |

The Effect of pH on the Solubility of Nickel(II) Hydroxide

The solubility of Ni(OH)₂ is highly dependent on the pH of the solution. According to Le Chatelier's principle, any change in the concentration of the constituent ions (Ni²⁺ or OH⁻) in the equilibrium will cause the equilibrium to shift to counteract that change.

-

In Acidic Solutions (Low pH): An increase in the concentration of H⁺ ions (and thus a decrease in OH⁻ ions as they are neutralized to form water) will shift the dissolution equilibrium to the right, favoring the dissolution of Ni(OH)₂. The dissolution reaction in the presence of H⁺ can be written as: Ni(OH)₂(s) + 2H⁺(aq) ⇌ Ni²⁺(aq) + 2H₂O(l).[6][7]

-

In Basic Solutions (High pH): An increase in the concentration of OH⁻ ions will shift the equilibrium to the left, promoting the precipitation of Ni(OH)₂ and thus decreasing its solubility. This is an example of the common ion effect.[8]

-

Amphoteric Behavior: Metal hydroxides like Ni(OH)₂ can exhibit amphoteric behavior, meaning they can react with both acids and strong bases. This results in a minimum solubility at a specific pH, with solubility increasing at both lower and higher pH values.[9] The optimum pH for the precipitation of nickel hydroxide is approximately 10.8.[9]

Experimental Protocols for Determining Solubility

The determination of the solubility product of Ni(OH)₂ and the study of pH effects involve several experimental techniques. Below are generalized methodologies based on cited literature.

This method involves titrating a solution of a soluble nickel(II) salt (e.g., NiCl₂) with a strong base (e.g., NaOH) and monitoring the pH.

-

Preparation of Solutions: Prepare a standardized solution of a soluble nickel(II) salt and a standardized solution of a strong base.

-

Titration: Place a known volume and concentration of the nickel(II) salt solution in a beaker. Use a calibrated pH meter to monitor the pH of the solution.

-

Data Collection: Slowly add the strong base from a burette in small increments. Record the pH of the solution after each addition.

-

Analysis: Plot the pH versus the volume of base added. The point of inflection in the titration curve corresponds to the precipitation of Ni(OH)₂. The concentration of OH⁻ at this point can be used to calculate the Ksp.

This method involves measuring the concentration of dissolved Ni²⁺ in solutions of known and constant pH.

-

Preparation of Buffered Solutions: Prepare a series of buffer solutions with different pH values.

-

Equilibration: Add an excess of solid Ni(OH)₂ to each buffer solution. Agitate the mixtures for an extended period to ensure that equilibrium is reached.

-

Separation and Analysis: Separate the solid Ni(OH)₂ from the solution by filtration or centrifugation.

-

Concentration Determination: Determine the concentration of dissolved Ni²⁺ in the supernatant using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

-

Calculation: Using the known pH of the buffer, calculate the [OH⁻]. The Ksp can then be calculated from the measured [Ni²⁺] and the calculated [OH⁻].

For more precise measurements, especially as a function of temperature, advanced techniques are employed.[6]

-

Flow-Through Cell: A solution with a controlled pH is continuously passed through a cell containing the solid Ni(OH)₂ until the exiting solution is saturated. The concentration of Ni²⁺ in the effluent is then measured.

-

Hydrogen-Electrode Concentration Cell (HECC): This electrochemical method allows for the in-situ measurement of H⁺ concentration, from which the solubility can be determined.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Dissolution and precipitation equilibrium of Nickel(II) Hydroxide.

Caption: Logical relationship of pH effect on Ni(OH)₂ solubility.

Caption: Experimental workflows for Ksp determination of Ni(OH)₂.

Conclusion

The solubility of nickel(II) hydroxide is a complex function of its crystalline structure and, most notably, the pH of the aqueous medium. A thorough understanding of its solubility product and the influence of pH is essential for controlling its precipitation and dissolution in various scientific and industrial processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Ksp Table [chm.uri.edu]

- 3. Solubility Products [gchem.cm.utexas.edu]

- 4. The solubility product of nickel(II) hydroxide, Ni (OH)2, at 25°C is Ksp .. [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. youtube.com [youtube.com]

- 9. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]

An In-depth Technical Guide to the Magnetic and Optical Properties of Nickel Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic and optical properties of nickel hydroxide [Ni(OH)₂], a material of significant interest in various scientific and technological fields, including catalysis, energy storage, and biomedical applications. This document details the distinct characteristics of its primary polymorphs, α-Ni(OH)₂ and β-Ni(OH)₂, summarizing key quantitative data, outlining experimental protocols for its characterization, and illustrating fundamental relationships through logical diagrams.

Core Magnetic Properties of this compound

This compound exhibits polymorphism, primarily existing in the alpha (α) and beta (β) phases, each possessing distinct crystal structures and, consequently, different magnetic properties.[1] The arrangement of Ni²⁺ ions within the layered hexagonal structure dictates the overall magnetic behavior.

α-Nickel Hydroxide (α-Ni(OH)₂): This polymorph typically exhibits ferromagnetic behavior.[1][2] The larger interlayer spacing in α-Ni(OH)₂, often due to the presence of intercalated water molecules and anions, influences the magnetic coupling between the nickel ions.[1] The ferromagnetic ordering in α-Ni(OH)₂ is characterized by the spontaneous alignment of magnetic moments, leading to a net magnetic moment even in the absence of an external magnetic field below its Curie temperature.[1][3]

β-Nickel Hydroxide (β-Ni(OH)₂): In contrast, β-Ni(OH)₂ is generally considered to be antiferromagnetic .[1][2] In this phase, the magnetic moments of adjacent nickel ions align in an antiparallel fashion, resulting in a near-zero net magnetic moment.[4] However, under the influence of a strong external magnetic field, β-Ni(OH)₂ can undergo a field-induced transition to a ferromagnetic-like state, a phenomenon known as metamagnetism.[5] The transition from a paramagnetic to an antiferromagnetic state occurs at the Néel temperature.[2][5]

The magnetic properties of this compound are also significantly influenced by factors such as particle size, morphology, and the introduction of dopants. For instance, reducing the particle size of β-Ni(OH)₂ to the nanoscale can lead to a decrease in the Néel temperature.[6] Doping with other metal ions, such as iron, can alter the magnetic ordering and induce ferrimagnetic behavior in α-Ni(OH)₂.[2]

Quantitative Magnetic Data

The following tables summarize key magnetic parameters for α-Ni(OH)₂ and β-Ni(OH)₂ based on reported experimental findings.

Table 1: Magnetic Properties of α-Ni(OH)₂

| Parameter | Value | Conditions/Notes | Reference(s) |

| Magnetic Ordering | Ferromagnetic | [1][2] | |

| Curie Temperature (Tc) | ~16 K | For α-Ni(OH)₂ with acetate intercalation | [1] |

| Blocking Temperature (Tb) | 6 K | [3] | |

| Effective Paramagnetic Moment | 3.13 µB | [1] |

Table 2: Magnetic Properties of β-Ni(OH)₂

| Parameter | Value | Conditions/Notes | Reference(s) |

| Magnetic Ordering | Antiferromagnetic / Metamagnetic | [1][2][5] | |

| Néel Temperature (TN) | ~25.5 K | Bulk material | [1] |

| 22 K | 10 nm nanoparticles | [6] | |

| Blocking Temperature (Tb) | 25 K | [3] | |

| Effective Paramagnetic Moment | 2.95 µB | [1] | |

| Metamagnetic Transition Field | ~55 kOe | At 4.2 K | [7] |

Core Optical Properties of this compound

The optical properties of this compound are primarily determined by its electronic band structure. As a semiconductor, its ability to absorb and emit light is dependent on the energy gap between its valence and conduction bands.

Band Gap: The band gap of this compound is a critical parameter influencing its optical and electronic properties. The reported values vary depending on the polymorph, particle size, and dimensionality of the material. For α-Ni(OH)₂, the direct optical band gap has been reported to be in the range of 2.64 to 2.74 eV for nanoparticles, with the band gap increasing as the nanocrystallite size decreases.[8] For bulk α-Ni(OH)₂, a band gap of 3.08 eV has been reported.[9] The band gap of β-Ni(OH)₂ is generally higher, with reported values around 3.5 eV.

Photoluminescence: this compound exhibits photoluminescence, emitting light upon excitation with a suitable wavelength. The emission spectra can provide insights into the electronic transitions and the presence of defect states within the material. For instance, this compound excited at wavelengths of 260/370 nm shows emission peaks at approximately 423 nm (2.93 eV) and 485 nm (2.55 eV), along with a weaker peak around 460 nm.

Quantitative Optical Data

The following table summarizes key optical parameters for this compound.

Table 3: Optical Properties of this compound

| Parameter | Polymorph | Value | Conditions/Notes | Reference(s) |

| Band Gap Energy (Eg) | α-Ni(OH)₂ | 2.64 - 2.74 eV | Nanoparticles (4.5 - 6.8 nm) | [8] |

| α-Ni(OH)₂ | 3.08 eV | Powder | [9] | |

| β-Ni(OH)₂ | ~3.5 eV | |||

| Photoluminescence Emission Peaks | Not specified | 423 nm (2.93 eV) | Excitation at 260/370 nm | |

| 485 nm (2.55 eV) | ||||

| 460 nm (weak) |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound Polymorphs

Synthesis of α-Ni(OH)₂ Nanoparticles (Solvothermal Method): A common method for synthesizing α-Ni(OH)₂ microspheres involves a solvothermal process.

-

Dissolve nickel chloride hexahydrate (NiCl₂·6H₂O) in a mixed solvent of ethanol and ethylene glycol.

-

Stir the solution for 30 minutes at room temperature.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 170°C for 24 hours.

-

After cooling to room temperature, centrifuge the suspension and wash the product with deionized water and ethanol multiple times.

-

Dry the obtained α-Ni(OH)₂ powder in a vacuum oven at 60°C.

Synthesis of β-Ni(OH)₂ Nanosheets (Hydrothermal Method): β-Ni(OH)₂ nanosheets can be synthesized via a hydrothermal route.

-

Prepare an aqueous solution of a nickel salt, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O).

-

Add a precipitating agent, like sodium hydroxide (NaOH), to the nickel salt solution under stirring to form a precipitate.

-

Transfer the resulting suspension to a Teflon-lined autoclave.

-

Heat the autoclave to a specific temperature (e.g., 120-180°C) for a designated period (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down.

-

Collect the β-Ni(OH)₂ product by centrifugation, wash it thoroughly with water and ethanol, and dry it.

Characterization Techniques

Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of a material as a function of an applied magnetic field and temperature.

-

A small amount of the this compound powder is packed into a sample holder.

-

The sample holder is attached to a rod that vibrates at a specific frequency.

-

The vibrating sample is placed within a uniform magnetic field.

-

The oscillation of the magnetized sample induces a voltage in a set of pick-up coils.

-

This induced voltage is proportional to the magnetic moment of the sample.

-

By sweeping the magnetic field, a hysteresis loop (M-H curve) can be obtained, from which parameters like coercivity, remanence, and saturation magnetization can be determined. Temperature-dependent measurements can be performed to identify magnetic transition temperatures.

Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID magnetometry is an extremely sensitive technique for measuring magnetic properties.

-

The this compound sample is placed in a sample holder, which is then inserted into the SQUID magnetometer.

-

The sample is moved through a set of superconducting detection coils.

-

The magnetic flux from the sample is coupled to the SQUID sensor.

-

The SQUID converts the magnetic flux into a voltage, which is measured by the system's electronics.[6]

-

This technique can be used to perform both field-dependent (M-H) and temperature-dependent (M-T) measurements, such as zero-field-cooled (ZFC) and field-cooled (FC) curves, to determine magnetic transitions and blocking temperatures.[3]

UV-Vis Spectroscopy: UV-Vis spectroscopy is employed to determine the optical properties, particularly the band gap, of this compound.

-

A dispersion of this compound nanoparticles is prepared in a suitable solvent (e.g., deionized water).

-

The dispersion is placed in a cuvette.

-

A beam of light spanning the ultraviolet and visible range is passed through the sample.

-

The absorbance of the sample is measured as a function of wavelength.

-

The optical band gap can be estimated from the absorption spectrum using a Tauc plot, where (αhν)² is plotted against photon energy (hν) for a direct band gap semiconductor. The extrapolation of the linear portion of the plot to the energy axis gives the band gap energy.[8]

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the emission properties of this compound.

-

The this compound sample is excited by a light source with a specific wavelength (e.g., a laser).

-

The emitted light (luminescence) from the sample is collected and passed through a monochromator to separate the different wavelengths.

-

A detector measures the intensity of the emitted light at each wavelength, generating a photoluminescence spectrum.

-

The peaks in the spectrum correspond to the energies of radiative recombination processes within the material.

X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystal structure and phase purity of this compound.

-

A powdered sample of this compound is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The X-rays are diffracted by the crystalline planes in the sample.

-

A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting XRD pattern, with its characteristic peaks, can be compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the α or β phase of Ni(OH)₂.

Visualizations

The following diagrams illustrate key relationships and workflows related to the properties and characterization of this compound.

References

- 1. locjamck.com [locjamck.com]

- 2. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 3. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 4. SQUID Magnetometer [crf.iitd.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Photoluminescence decay rate of silicon nanoparticles modified with gold nanoislands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Structural Disorders and Impurities in Nickel Hydroxide: Synthesis, Characterization, and Impact on Electrochemical Performance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel hydroxide, Ni(OH)₂, is a pivotal material in various technological fields, most notably in the development of electrochemical energy storage systems and as a catalyst. Its performance is intrinsically linked to its structural integrity. This technical guide provides a comprehensive overview of the prevalent structural disorders and impurities found in this compound. It delves into their formation mechanisms during synthesis, details experimental protocols for their characterization, and presents a quantitative analysis of their impact on the material's electrochemical properties. This document aims to equip researchers with the foundational knowledge required to control and tailor the properties of this compound for advanced applications.

Introduction

This compound exists primarily in two polymorphic forms: the highly crystalline β-Ni(OH)₂ and the more disordered, hydrated α-Ni(OH)₂. The α-phase, with its larger interlayer spacing, theoretically offers a higher electrochemical capacity, but its tendency to convert to the more stable β-phase in alkaline environments presents a significant challenge.[1] Beyond these two phases, a spectrum of structural disorders and the incorporation of impurities can dramatically alter the physicochemical properties of this compound. Understanding and controlling these imperfections are critical for optimizing its performance in applications such as rechargeable batteries, supercapacitors, and electrocatalysis.[2] Distorted structures are often a prerequisite for materials used in rechargeable battery applications.[2]

This guide will explore the common types of structural disorders, including stacking faults, vacancies, and interstratification, as well as the influence of both cationic and anionic impurities.

Types of Structural Disorders and Impurities

The ideal crystal lattice of this compound is often disrupted by various defects and the presence of foreign species. These can be broadly categorized as structural disorders and impurities.

Structural Disorders

-

Stacking Faults: As a layered material, this compound is prone to errors in the stacking sequence of its layers, known as stacking faults.[3][4] These defects create localized domains with a different crystal structure (e.g., face-centered cubic-like domains within a hexagonal close-packed matrix), which can influence electrochemical activity.[4][5] The presence of stacking faults is often identified by the characteristic broadening of specific peaks in X-ray diffraction (XRD) patterns.[3][5]

-

Hydration and Interstratification: The α-phase of this compound is known for its ability to accommodate water molecules and anions between its layers.[1] Interstratification, where layers of α-Ni(OH)₂ and β-Ni(OH)₂ are mixed within a single crystallite, is another common form of disorder.[6]

-

Vacancies: Point defects, such as nickel vacancies (VNi), can be intentionally introduced or can form during synthesis. These vacancies have been shown to play a crucial role in the electrochemical properties of this compound, for instance, by promoting the reconstruction of the material into a more active catalytic phase.[7][8][9]

Impurities

-

Cationic Impurities: Foreign metal cations can substitute for Ni²⁺ in the hydroxide lattice. Common cationic impurities include cobalt (Co), iron (Fe), manganese (Mn), magnesium (Mg), and calcium (Ca).[10] Some of these, like cobalt, are often added intentionally to improve conductivity and electrochemical performance.[6] Iron impurities, even at trace levels from electrolytes, have a profound impact on the electrocatalytic activity for the oxygen evolution reaction (OER).[11][12][13]

-

Anionic Impurities: Anions from the synthesis precursors, such as nitrates (NO₃⁻) and carbonates (CO₃²⁻), can be incorporated into the interlayer spaces of α-Ni(OH)₂.[10] Carbonate incorporation, in particular, has been shown to be detrimental to the pseudocapacitive performance of this compound.[7]

Experimental Protocols

Precise control over the synthesis and characterization of this compound is essential for understanding the role of structural disorders and impurities. This section provides detailed methodologies for key experimental procedures.

Synthesis of this compound with Controlled Disorders

This method is widely used for synthesizing α-Ni(OH)₂ with a high degree of structural disorder.

-

Precursor Preparation: Prepare a 1 M aqueous solution of nickel nitrate (Ni(NO₃)₂·6H₂O) and a 2 M aqueous solution of sodium hydroxide (NaOH).

-

Precipitation: While vigorously stirring, slowly add the NaOH solution to the nickel nitrate solution at room temperature. The precipitation of this compound typically begins at a pH of 5.5-6.[14]

-

pH Control: The final pH of the solution significantly influences the resulting phase and disorder. For α-Ni(OH)₂, a final pH in the range of 7-9 is often targeted.[14]

-

Aging: The resulting precipitate is then aged in the mother liquor for a specific duration (e.g., 18-24 hours). The aging process can influence the degree of crystallinity and the nature of the structural disorders.

-

Washing and Drying: The precipitate is collected by centrifugation or filtration, washed repeatedly with deionized water to remove residual ions, and finally dried under vacuum at a low temperature (e.g., 60 °C) to prevent phase transformation to β-Ni(OH)₂.

The hydrothermal method is effective for preparing well-crystallized β-Ni(OH)₂.

-

Precursor Preparation: Dissolve nickel nitrate hexahydrate (e.g., 0.45 g of 0.05 M) and a directing agent like hexamethylenetetramine (HMTA) (e.g., 0.20 g) in deionized water (e.g., 50 ml).[15]

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. The reaction is carried out at an elevated temperature (e.g., 160 °C) for a set duration (e.g., 18 hours).[2][15]

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected, washed with deionized water and ethanol, and dried.

This technique allows for the direct growth of this compound films on conductive substrates.

-

Electrolyte Preparation: Prepare an aqueous solution of 0.08 M nickel nitrate (Ni(NO₃)₂·6H₂O).[16]

-

Electrochemical Cell Setup: A three-electrode cell is typically used, with the desired substrate as the working electrode, a platinum foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[16]

-

Deposition: The deposition is carried out at a constant potential (e.g., -0.90 V vs. Ag/AgCl) at room temperature.[16]

-

Post-treatment: After deposition, the film is rinsed with deionized water and dried at room temperature.

Characterization Techniques

XRD is the primary tool for phase identification and analysis of structural disorder.

-

Sample Preparation: A powdered sample of the synthesized this compound is thinly spread on a sample holder.

-

Data Collection: XRD patterns are typically recorded using a diffractometer with Cu Kα radiation.

-

Analysis:

-

Phase Identification: The positions of the diffraction peaks are compared with standard diffraction patterns (e.g., JCPDS cards) to identify the α and β phases.

-

Stacking Fault Analysis: The presence of stacking faults leads to anisotropic broadening of the diffraction peaks. Specifically, the (101) and (102) reflections are significantly broadened in the presence of stacking faults, while the (001) and (hk0) reflections remain relatively sharp.[17]

-

Raman spectroscopy is highly sensitive to the local structure and can effectively distinguish between the α and β phases.

-

Sample Preparation: The sample (powder or film) is placed under the microscope objective of the Raman spectrometer.

-

Data Collection: A laser of a specific wavelength (e.g., 532 nm) is used to excite the sample, and the scattered light is collected.

-

Spectral Analysis:

-

β-Ni(OH)₂: The characteristic Raman spectrum of β-Ni(OH)₂ shows a sharp peak around 3580 cm⁻¹ corresponding to the O-H stretching mode (A₁g) and lattice vibration modes at approximately 315 cm⁻¹ and 450 cm⁻¹.[18][19]

-

α-Ni(OH)₂: The α-phase exhibits a broader O-H stretching band at a lower wavenumber due to hydrogen bonding with intercalated water molecules. It also shows characteristic lattice modes.[19]

-

Disordered β-Ni(OH)₂: The presence of stacking faults in β-Ni(OH)₂ can lead to the appearance of additional O-H stretching modes, for instance, at 3601 cm⁻¹.[20]

-

To study the intrinsic properties of this compound, it is crucial to use an electrolyte free from iron impurities.

-

Precipitation of Ni(OH)₂: Dissolve high-purity Ni(NO₃)₂·6H₂O (e.g., 2 g of 99.999%) in ultrapure water (e.g., 4 mL) in an acid-cleaned centrifuge tube. Add 1 M KOH solution (e.g., 20 mL) to precipitate high-purity Ni(OH)₂.[12]

-

Adsorption of Fe: The supernatant is decanted after centrifugation, and the precipitated Ni(OH)₂ is used to adsorb Fe impurities from the target KOH electrolyte. The electrolyte is mixed with the Ni(OH)₂ precipitate, shaken for a period (e.g., 30 minutes), and then the solid is removed by centrifugation.[8][12]

-

Electrochemical Purification (Alternative): An alternative method involves the galvanostatic electrolysis of the KOH solution using a high-surface-area nickel foam as both the anode and cathode to electrochemically remove Fe impurities.[8][12]

Quantitative Data on the Effects of Disorders and Impurities

The presence and concentration of structural disorders and impurities have a quantifiable impact on the electrochemical performance of this compound.

Table 1: Effect of Iron Impurities on the Oxygen Evolution Reaction (OER) Activity of Ni(OH)₂

| Fe Content (% of total metal) | Tafel Slope (mV dec⁻¹) | Overpotential at 10 mA cm⁻² (mV) | Reference(s) |

| Fe-free | ~300 | >400 | [5][11] |

| 5% (from unpurified KOH) | Not specified | ~200 mV lower than Fe-free | [11] |

| >20% (after aging in unpurified KOH) | ~40 | ~250 mV lower than Fe-free | [21][22] |

Table 2: Effect of Carbonate Impurities on the Specific Capacitance of Ni(OH)₂

| Synthesis Conditions | Carbonate Content | Specific Capacitance (at 1 A g⁻¹) | Reference(s) |

| HMT-derived, 80 °C | Low | ~870 F g⁻¹ | [7] |

| Urea-derived (all temps) | High | ~10 times lower than HMT-derived | [7] |

| Electrochemically synthesized (with carbonate) | Present | 216.8 mA·h/g | [23][24] |

| Electrochemically synthesized (without carbonate) | Absent | 185 mA·h/g | [23][24] |

Table 3: Influence of Synthesis pH on the Morphology of β-Ni(OH)₂ Nanorods

| Solution pH | Nanorod Length (nm) | Nanorod Diameter (nm) | Reference(s) |

| 7.5 | ~80 | ~50 | [1][4] |

| 7.8 | ~180 | ~60 | [1][4] |

| 8.0 | ~300 | ~70 | [1][4] |

| 8.3 | ~230 | ~80 | [1][4] |

| 8.8 | ~110 | ~55 | [1][4] |

Visualization of Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

Caption: The Bode scheme illustrating the electrochemical transformations between different phases of this compound and nickel oxyhydroxide.

Caption: Logical relationship between synthesis parameters, resulting structural features, and electrochemical performance of this compound.

Caption: A typical experimental workflow for studying structural disorders and impurities in this compound.

Conclusion

The structural and compositional purity of this compound are critical determinants of its electrochemical performance. This guide has outlined the primary types of structural disorders and impurities, provided detailed experimental protocols for their synthesis and characterization, and presented quantitative data on their effects. By understanding the intricate relationships between synthesis conditions, material structure, and electrochemical properties, researchers can more effectively design and engineer this compound-based materials for a wide array of applications, from next-generation batteries to advanced catalytic systems. The provided workflows and diagrams serve as a foundational reference for future research in this dynamic field.

References

- 1. Influence of Solution pH on this compound Thin Films Prepared by Liquid Phase Deposition [jim.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nickel–Iron Oxyhydroxide Oxygen-Evolution Electrocatalysts: The Role of Intentional and Incidental Iron Incorporation [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Frontiers | Fabrication of β-Ni(OH)2 Particles by Alkaline Etching Layered Double Hydroxides Precursor for Supercapacitor [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of layered this compound phases in materials disordered by stacking faults and interstratification - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA07655A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. escholarship.org [escholarship.org]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

differences between α-Ni(OH)2 and β-Ni(OH)2 polymorphs

An In-depth Technical Guide to the Polymorphs of Nickel Hydroxide: α-Ni(OH)₂ vs. β-Ni(OH)₂

Introduction

This compound, Ni(OH)₂, is a material of significant scientific and industrial interest, primarily due to its critical role in the positive electrodes of various rechargeable alkaline batteries, supercapacitors, and as a catalyst. It exists in two primary crystalline forms, or polymorphs: alpha (α) and beta (β).[1][2][3] The arrangement of atoms in these polymorphs leads to distinct structural, electrochemical, and physical properties. Understanding these differences is paramount for researchers and scientists aiming to optimize materials for energy storage and drug development applications where nickel-based compounds may be relevant.

The α-Ni(OH)₂ phase is characterized by a layered, hydrotalcite-like structure with intercalated water molecules and anions, resulting in a larger interlayer spacing.[2][4][5] Conversely, the β-Ni(OH)₂ phase possesses a more compact, well-defined hexagonal crystal structure, isostructural with brucite (Mg(OH)₂).[1][3] While the α-phase offers a higher theoretical electrochemical capacity, it is thermodynamically unstable and tends to convert to the more stable β-phase, particularly in alkaline environments.[2][6][7] This guide provides a detailed comparison of these two polymorphs, covering their structural, physicochemical, and electrochemical characteristics, along with experimental protocols for their synthesis and analysis.

Structural and Physical Differences

The most fundamental differences between the two polymorphs lie in their crystal structures.

-

α-Ni(OH)₂: This phase has a turbostratic, layered structure. The term "turbostratic" refers to the disordered stacking of the Ni(OH)₂ layers along the c-axis.[8] These layers are separated by intercalated water molecules and potentially other anions (like CO₃²⁻ or NO₃⁻) from the synthesis process.[1] This intercalation leads to a significantly larger interlayer spacing, typically ranging from 7.8 Å to 8.2 Å.[1]

-

β-Ni(OH)₂: This is the more crystalline and thermodynamically stable phase.[7] It adopts a well-ordered hexagonal brucite structure with tightly packed layers.[8] There are no intercalated water molecules or anions within the layers, resulting in a much smaller interlayer spacing of approximately 4.6 Å.[8]

The difference in structure directly impacts physical properties such as surface area and magnetic behavior. The disordered, hydrated nature of the α-phase often leads to a higher specific surface area.[9] Magnetically, α-Ni(OH)₂ exhibits ferromagnetic-like behavior, whereas β-Ni(OH)₂ is known to be an antiferromagnet.[10]

Stability and Spectroscopic Properties

Phase Stability

A critical distinction for practical applications is stability. α-Ni(OH)₂ is metastable and readily transforms into the more stable β-Ni(OH)₂ phase, a process accelerated in alkaline solutions or by aging.[2][6] This instability is a major challenge in leveraging the higher theoretical capacity of the alpha phase for applications like batteries.[6]

Thermally, β-Ni(OH)₂ also demonstrates superior stability. The interlayer water in α-Ni(OH)₂ is typically removed at high temperatures (around 240–300°C), often concurrently with the decomposition of the hydroxide to nickel oxide (NiO).[1] In contrast, β-Ni(OH)₂ shows a dehydration process around 160°C, followed by a broader decomposition to NiO at higher temperatures.[1]

References

- 1. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Fabrication of β-Ni(OH)2 Particles by Alkaline Etching Layered Double Hydroxides Precursor for Supercapacitor [frontiersin.org]

- 5. Determination of layered this compound phases in materials disordered by stacking faults and interstratification - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA07655A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Rational Design and in-situ Synthesis of Ultra-Thin β-Ni(OH)2 Nanoplates for High Performance All-Solid-State Flexible Supercapacitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Facile Synthesis of Monodispersed α-Ni(OH)2 Microspheres Assembled by Ultrathin Nanosheets and Its Performance for Oxygen Evolution Reduction [frontiersin.org]